molecular formula C22H19FN6S B11054136 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11054136
M. Wt: 418.5 g/mol
InChI Key: QUWKFPSLNSVZNE-UHFFFAOYSA-N
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Description

2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrazole and triazole rings, followed by the introduction of the fluorophenyl group and the cycloocta[4,5]thieno moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the development of more efficient catalysts and greener solvents could further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The fluorophenyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that makes it useful for studying cellular processes or as a lead compound for drug development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: The compound’s unique structure could make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction could involve binding to the active site of an enzyme or altering the conformation of a receptor, thereby affecting downstream signaling pathways.

Properties

Molecular Formula

C22H19FN6S

Molecular Weight

418.5 g/mol

IUPAC Name

16-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-10-thia-12,14,15,17-tetrazatetracyclo[9.7.0.02,9.014,18]octadeca-1(11),2(9),12,15,17-pentaene

InChI

InChI=1S/C22H19FN6S/c23-14-9-7-13(8-10-14)16-11-17(27-26-16)20-25-21-19-15-5-3-1-2-4-6-18(15)30-22(19)24-12-29(21)28-20/h7-12H,1-6H2,(H,26,27)

InChI Key

QUWKFPSLNSVZNE-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC(=NN5)C6=CC=C(C=C6)F

Origin of Product

United States

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